Manganese bromide

描述

The exact mass of the compound Manganese(II) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

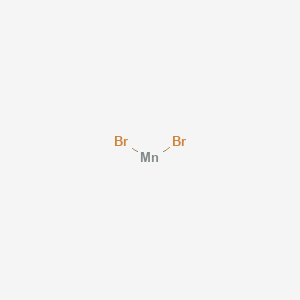

2D Structure

属性

IUPAC Name |

dibromomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYMRRJVDRJMJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnBr2, Br2Mn | |

| Record name | manganese(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065460 | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Manganese bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-03-2 | |

| Record name | Manganese dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Crystal Structure of Anhydrous Manganese (II) Bromide

An In-depth Technical Guide on the Crystal Structure of Manganese (II) Bromide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of anhydrous manganese (II) bromide (MnBr₂). It details the crystallographic parameters, coordination geometry, and the experimental and computational methodologies used for its characterization.

Anhydrous manganese (II) bromide crystallizes in a trigonal system, which is characteristic of many transition metal halides.[1] Its structure is layered, consisting of two-dimensional sheets of MnBr₂ oriented in the (0, 0, 1) direction.[2] This layered arrangement is often referred to as the CdI₂ (cadmium iodide) type structure.[1][3]

The fundamental building block of the crystal is the MnBr₆ octahedron.[2][4][5] In this arrangement, each manganese (Mn²⁺) cation is octahedrally coordinated to six bromide (Br⁻) anions. These octahedra share edges with neighboring octahedra to form the extended two-dimensional sheets.[1][2] The forces holding these sheets together are weak van der Waals interactions.[1]

The space group for this primary crystal structure is P-3m1 (No. 164).[2][6][7][8] The manganese atom is in the +2 oxidation state, and its five unpaired electrons in the 3d orbital are responsible for the material's intrinsic magnetic properties.[6][7]

While the P-3m1 space group is the most commonly cited structure, other polymorphs have been reported, including a high-temperature cubic form (Fd-3m space group) and another trigonal structure (R-3m space group).[4][5][9]

Quantitative Crystallographic Data

The structural parameters for the trigonal (P-3m1) crystal structure of MnBr₂ have been determined through experimental techniques and confirmed by computational simulations.[2][6][7] The key quantitative data are summarized below.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [2][8] |

| Space Group | P-3m1 (No. 164) | [2][6][8] |

| Lattice Constant (a) | 3.87 Å | [2][6] |

| Lattice Constant (b) | 3.87 Å | [2][6] |

| Lattice Constant (c) | 6.48 Å | [2][6] |

| Lattice Angle (α) | 90.00° | [2] |

| Lattice Angle (β) | 90.00° | [2] |

| Lattice Angle (γ) | 120.00° | [2] |

| Unit Cell Volume | 84.15 ų | [2] |

| Coordination Geometry | Octahedral (MnBr₆) | [2][4][5] |

| Mn-Br Bond Length | 2.69 Å - 2.70 Å | [2][4][5] |

Experimental Protocols for Structure Determination

The determination of the crystal structure of inorganic compounds like MnBr₂ is primarily achieved through single-crystal X-ray diffraction (XRD).[10][11][12] This is complemented by powder XRD for phase identification and computational methods for refinement and property prediction.

Synthesis and Crystallization

A general protocol for obtaining single crystals of MnBr₂ suitable for XRD analysis is as follows:

-

Synthesis: Anhydrous MnBr₂ can be prepared by the reaction of manganese metal with bromine gas at elevated temperatures or by dehydrating a hydrated form, such as MnBr₂·4H₂O, under vacuum with heating.

-

Crystal Growth: Single crystals are typically grown from the melt using techniques like the Bridgman-Stockbarger method. The polycrystalline MnBr₂ powder is sealed in a quartz ampoule under vacuum, heated above its melting point (698 °C), and then slowly cooled through a temperature gradient to promote the growth of a single crystal.[8] Alternatively, vapor transport methods can be employed.

Single-Crystal X-ray Diffraction (XRD)

The following outlines a standard methodology for single-crystal XRD analysis.[11][12]

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and minimal defects is selected under a microscope. It is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on an area detector (like a CCD or pixel detector) at different orientations.[11]

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the thousands of measured reflections. Corrections are applied for factors such as Lorentz-polarization effects, absorption, and crystal decay.

-

Structure Solution: The processed data is used to solve the crystal structure. Ab initio methods or direct methods are employed to determine the initial positions of the atoms within the unit cell, yielding an initial electron density map.

-

Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods.[13] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction intensities, resulting in a final, accurate crystal structure.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the coordination environment within the MnBr₂ crystal.

Caption: Experimental workflow for MnBr₂ crystal structure determination.

Caption: Simplified coordination geometry of the MnBr₆ octahedron.

References

- 1. Manganese bromide (13446-03-2) for sale [vulcanchem.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electronic and Magnetic Properties of this compound Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manganese(II) bromide - Wikipedia [en.wikipedia.org]

- 9. simmate.org [simmate.org]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Physical Properties of Manganese Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of manganese bromide (MnBr₂), an inorganic compound with significant applications in chemical synthesis, materials science, and electronics. This guide is intended for a technical audience and focuses on presenting quantitative data, experimental methodologies, and structural relationships.

Introduction

Manganese(II) bromide is an inorganic salt that exists in several forms, most notably as an anhydrous compound and various hydrates.[1][2] Its paramagnetic nature and role as a precursor for manganese-based catalysts and magnetic materials make a thorough understanding of its physical properties essential for research and development.[3][4] This guide summarizes key physical data for anhydrous and hydrated forms of manganese(II) bromide.

Physical and Chemical Properties

This compound is typically a pink or rose-colored crystalline solid.[5][6] The anhydrous form is particularly hygroscopic, readily absorbing moisture from the air.[1][7] It is highly soluble in water and soluble in other polar solvents.[8][9]

Quantitative Data for Anhydrous Manganese(II) Bromide

The physical properties of anhydrous manganese(II) bromide (MnBr₂) are summarized in the table below.

| Property | Value | References |

| Chemical Formula | MnBr₂ | [10][11] |

| Molecular Weight | 214.75 g/mol | [10][12] |

| Appearance | Pale-pink to rose-colored crystalline powder/chunks | [3][5][10] |

| Melting Point | 698 °C (1288 °F; 971 K) | [2][10] |

| Boiling Point | 1027 °C (1881 °F; 1300 K) | [2][10] |

| Density | 4.385 g/cm³ at 25 °C | [8][10] |

| Solubility in Water | 146 g/100 mL at 20 °C | [2][13] |

| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type | [5][6][14] |

| Space Group | P-3m1 | [2][14] |

| Magnetic Susceptibility (χ) | +13,900 x 10⁻⁶ cm³/mol | [2][13] |

Quantitative Data for Hydrated Manganese(II) Bromide

Manganese(II) bromide forms several stable hydrates, most commonly the tetrahydrate. The properties of these hydrated forms differ significantly from the anhydrous salt.

| Property | Manganese(II) Bromide Tetrahydrate | References |

| Chemical Formula | MnBr₂·4H₂O | [1][15] |

| Molecular Weight | 286.81 g/mol | [15][16] |

| Appearance | Pale pink to light red crystalline solid | [1] |

| Melting Point | 64 °C (decomposes) | [2][16] |

| Solubility in Water | Highly soluble; increases with temperature | [1] |

Other known hydrates include the dihydrate (MnBr₂·2H₂O) and the hexahydrate (MnBr₂·6H₂O).[1][17]

Caption: Relationship between anhydrous and hydrated forms of this compound.

Crystal Structure

The crystal structure of anhydrous MnBr₂ is of the cadmium iodide (CdI₂) type, which consists of a layered arrangement.[6] Within this structure, Mn²⁺ cations are octahedrally coordinated by six Br⁻ anions. These octahedra share edges to form two-dimensional sheets that are stacked with van der Waals forces between the layers.[6] The dihydrate, MnBr₂·2H₂O, features polymeric chains of metal and bromine atoms, with water molecules occupying the remaining octahedral positions and providing hydrogen bonds to link adjacent chains.[17]

Caption: Conceptual diagram of anhydrous vs. dihydrate crystal structures.

Experimental Protocols

The determination of the physical properties of this compound involves several standard analytical techniques. Given the hygroscopic nature of the anhydrous form, special handling, such as the use of a glovebox or desiccator, is required for accurate measurements.[7][18]

Melting and Boiling Point Determination

The melting point of a solid is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.[19][20]

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 2-3 mm.[15] For hygroscopic samples, this should be done in a dry atmosphere.[18]

-

Apparatus : A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[19]

-

Measurement : The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[19]

-

Data Recording : The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range.[15]

Boiling point determination for high-melting inorganic salts like MnBr₂ is less common in standard labs and is typically performed using specialized high-temperature equipment. A common method for liquids is distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured.[13][21]

Solubility Determination

The solubility of this compound in a solvent like water can be determined by measuring the amount of solute required to form a saturated solution at a specific temperature.[11][12]

-

Solution Preparation : A known mass of this compound is added incrementally to a known volume of distilled water in a thermostatically controlled vessel.[11]

-

Equilibration : The mixture is stirred continuously at a constant temperature until the solution is saturated (i.e., no more salt dissolves).[8]

-

Analysis : A sample of the supernatant liquid is carefully removed, weighed, and then evaporated to dryness. The mass of the remaining solid residue is measured.

-

Calculation : The solubility is calculated as the mass of dissolved solute per a given mass or volume of the solvent (e.g., g/100 mL).[12] This process is repeated at various temperatures to construct a solubility curve.[8]

Density Determination

The density of a crystalline solid can be determined by measuring the volume of a known mass of the substance. The displacement method (Archimedes' principle) is commonly used.[10][22]

-

Mass Measurement : A known mass of this compound crystals is accurately weighed using an analytical balance.[22]

-

Volume Measurement : A graduated cylinder is filled with a non-reactive liquid in which MnBr₂ is insoluble (e.g., an inert hydrocarbon). The initial volume is recorded.

-

Displacement : The weighed solid is carefully added to the liquid, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[22]

-

Calculation : Density is calculated by dividing the mass of the solid by its measured volume.[10]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[23][24]

Caption: A generalized workflow for crystal structure determination via XRD.

-

Crystal Growth : A high-quality single crystal of this compound is grown from a solution.[24]

-

Mounting : The crystal is mounted on a goniometer head in the diffractometer.[23]

-

Data Collection : The crystal is irradiated with a monochromatic X-ray beam while being rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.[23][25]

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[1]

Magnetic Susceptibility Measurement

The magnetic susceptibility, which indicates how a material responds to an applied magnetic field, is a key property of paramagnetic substances like MnBr₂.[4] Methods like the Guoy balance or Evans balance are commonly used.[9][14][26]

-

Sample Preparation : A known mass of the powdered sample is packed into a sample tube.

-

Measurement (Evans Balance) : The sample tube is suspended between the poles of a permanent magnet on a balance.[14] The interaction of the paramagnetic sample with the magnetic field creates a force.

-

Detection : This force causes a slight deflection of the balance beam. A current is passed through a coil to restore the beam to its original position.[14]

-

Calculation : The current required for this restoration is proportional to the magnetic susceptibility of the sample, from which the molar magnetic susceptibility (χ) can be calculated.[5]

References

- 1. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Untitled [faculty.uml.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fizika.si [fizika.si]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pubs.aip.org [pubs.aip.org]

- 18. thinksrs.com [thinksrs.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. davjalandhar.com [davjalandhar.com]

- 21. vernier.com [vernier.com]

- 22. wjec.co.uk [wjec.co.uk]

- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 24. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 25. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Synthesis of Manganese(II) Bromide (MnBr₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical synthesis methods for Manganese(II) bromide (MnBr₂), a versatile compound utilized in various fields, including organic synthesis and materials science. This document details experimental protocols for the synthesis of both hydrated and anhydrous forms of MnBr₂, presents quantitative data for comparative analysis, and illustrates the synthesis workflows for clarity and reproducibility.

Overview of Synthesis Routes

Manganese(II) bromide can be synthesized through several chemical pathways, primarily involving the reaction of manganese precursors with a bromine source. The most common methods employ manganese carbonate (MnCO₃), manganese oxides (e.g., MnO, MnO₂), or elemental manganese as starting materials, which are reacted with hydrobromic acid (HBr) or elemental bromine. The choice of method often depends on the desired form of the final product (hydrated or anhydrous), required purity, and the scale of the synthesis.

The synthesis typically first yields the hydrated form, Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), a pale pink crystalline solid.[1][2] The anhydrous form is subsequently obtained through dehydration.

Synthesis from Manganese Carbonate and Hydrobromic Acid

This method is a straightforward and common laboratory-scale synthesis that produces a solution of Manganese(II) bromide, which can then be crystallized to obtain the hydrated salt. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol

A detailed experimental procedure for this method is described in the context of synthesizing a larger manganese complex.[3]

-

Reaction Setup: In a well-ventilated fume hood, dissolve Manganese(II) carbonate (MnCO₃) in concentrated hydrobromic acid (48%). The acid should be in stoichiometric excess to ensure complete reaction of the carbonate.

-

Reaction Execution: Slowly add the manganese carbonate powder to the hydrobromic acid with constant stirring. The reaction is exothermic and will produce significant effervescence due to the release of carbon dioxide. Control the rate of addition to prevent excessive foaming.

-

Heating and Concentration: Once the addition of manganese carbonate is complete and the effervescence has ceased, gently heat the solution to ensure the reaction goes to completion and to concentrate the resulting manganese(II) bromide solution. A typical temperature for this step is around 50°C.[3]

-

Crystallization: Allow the concentrated solution to cool to room temperature, and then further cool in an ice bath to induce crystallization of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O).

-

Isolation and Purification: Collect the pink crystals by vacuum filtration and wash them with a small amount of cold, deionized water to remove any excess acid. Further purification can be achieved by recrystallization.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent.

Workflow Diagram

Caption: Synthesis of MnBr₂·4H₂O from MnCO₃ and HBr.

Synthesis from Manganese Oxides and Hydrobromic Acid

Manganese oxides, such as Manganese(IV) oxide (MnO₂), can also serve as starting materials. The reaction with hydrobromic acid is a redox process where Mn(IV) is reduced to Mn(II) and bromide is oxidized to bromine.

Reaction: MnO₂(s) + 4HBr(aq) → MnBr₂(aq) + Br₂(aq) + 2H₂O(l)[4][5]

This reaction requires careful handling due to the formation of bromine, which is a hazardous and volatile substance.

Synthesis from Manganese Metal

Direct reaction of manganese metal with elemental bromine or hydrobromic acid can produce Manganese(II) bromide. These reactions are often vigorous. A Japanese patent notes that the direct reaction of a manganese source with a bromine source can be violent.

Reaction with Hydrobromic Acid: Mn(s) + 2HBr(aq) → MnBr₂(aq) + H₂(g)

Reaction with Bromine: Mn(s) + Br₂(g) → MnBr₂(s)

Due to the hazardous nature and high reactivity, these methods are less commonly used in a standard laboratory setting without specialized equipment.

Preparation of Anhydrous Manganese(II) Bromide

For applications requiring the absence of water, the hydrated form, MnBr₂·4H₂O, must be dehydrated. This is typically achieved by heating the hydrated salt under vacuum.

Experimental Protocol

-

Setup: Place the Manganese(II) bromide tetrahydrate crystals in a flask suitable for heating under vacuum.

-

Dehydration: Connect the flask to a vacuum line and gently heat the sample. The temperature should be gradually increased to avoid melting and decomposition. A temperature of around 70°C under vacuum is a reasonable starting point, as suggested by a procedure for drying a similar compound.

-

Completion: Continue heating under vacuum until a constant weight is achieved, indicating that all water of crystallization has been removed. The resulting product is anhydrous MnBr₂, a pink crystalline powder.

Workflow Diagram

Caption: Dehydration of MnBr₂·4H₂O to Anhydrous MnBr₂.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis methods. Please note that yields are highly dependent on the specific experimental conditions and techniques used.

| Synthesis Method | Starting Materials | Product | Typical Yield | Purity | Key Reaction Conditions |

| From MnCO₃ | MnCO₃, HBr | MnBr₂·4H₂O | High | >98% | Stoichiometric excess of HBr, gentle heating |

| From MnO₂ | MnO₂, HBr | MnBr₂ (in solution) | Variable | Dependent on purification | Strong acid, produces Br₂ |

| From Mn Metal | Mn, HBr or Br₂ | MnBr₂ | High | Dependent on purity of Mn | Vigorous reaction |

| Dehydration | MnBr₂·4H₂O | Anhydrous MnBr₂ | Quantitative | High | Heating under vacuum |

Physical and Chemical Properties

| Property | Anhydrous MnBr₂ | MnBr₂·4H₂O |

| Molar Mass | 214.75 g/mol | 286.81 g/mol |

| Appearance | Pink crystalline powder[5] | Pale pink crystalline solid[1] |

| Density | 4.385 g/cm³[5] | - |

| Melting Point | 698 °C[5] | 64 °C[5] |

| Solubility in Water | 146 g/100 mL at 20 °C[5] | Soluble[2] |

Safety Considerations

-

Hydrobromic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

The reaction of manganese oxides with HBr produces bromine, which is highly toxic and corrosive. This reaction should only be performed with extreme caution and appropriate safety measures in place.

-

Reactions involving manganese metal can be highly exothermic and may produce flammable hydrogen gas.

-

Manganese compounds can be toxic if ingested or inhaled. Avoid creating dust and handle in a well-ventilated area.

References

An In-depth Technical Guide to the Solubility of Manganese Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) bromide (MnBr₂) in various organic solvents. Understanding the solubility of this inorganic salt is critical for its application in diverse fields, including as a catalyst in organic synthesis, a precursor for metal-organic frameworks (MOFs), and in the formulation of novel therapeutic agents. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of manganese(II) bromide is significantly influenced by the nature of the organic solvent, particularly its polarity and coordinating ability. The following table summarizes the available quantitative solubility data for anhydrous manganese(II) bromide in a selection of organic solvents.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 0 | 127[1] |

| 10 | 136[1] | ||

| 20 | 147[1] | ||

| 30 | 157[1] | ||

| 40 | 169[1] | ||

| 50 | 197[1] | ||

| 60 | 225[1] | ||

| 64.7 | 228[1] |

Qualitative Solubility Observations:

-

Ethanol: Soluble.[2]

-

Acetonitrile (B52724): Soluble. The formation of acetonitrile solvated manganese(II) ions has been reported.

-

Dimethylformamide (DMF): Soluble. Complexation of manganese(II) with bromide ions has been studied in DMF.

-

Tetrahydrofuran (THF): Soluble. The formation of a stable bis(tetrahydrofuran) adduct, MnBr₂(C₄H₈O)₂, is well-documented, indicating significant interaction and solubility.[3][4]

-

Diethyl Ether: Very slightly soluble.

-

Acetone: Soluble.

-

Pyridine: Soluble.[2]

-

Benzene: Practically insoluble.[1]

-

Toluene: Limited solubility.

-

Hexane: Limited solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of manganese(II) bromide in organic solvents requires precise and carefully controlled experimental procedures. The following are detailed methodologies for two common and effective techniques: the gravimetric method and the UV-Vis spectroscopic method. All procedures involving air-sensitive materials should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a primary method for solubility determination.

Materials and Equipment:

-

Anhydrous manganese(II) bromide

-

Anhydrous organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Schlenk flasks or similar sealable reaction vessels

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Pre-weighed glass vials

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of anhydrous manganese(II) bromide to a Schlenk flask containing a known volume of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Extraction: Once equilibrium is achieved, cease stirring and allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (to the experimental temperature) gas-tight syringe.

-

Filtration: Immediately pass the extracted solution through a 0.2 µm PTFE syringe filter into a pre-weighed, dry glass vial. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution to determine the mass of the solution. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the manganese bromide.

-

Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved manganese(II) bromide.

-

Calculation: The solubility is calculated as the mass of the dissolved manganese(II) bromide per 100 g of the solvent.

UV-Vis Spectroscopic Method

This method is suitable for solvents in which manganese(II) bromide exhibits a characteristic UV-Vis absorbance. It is an indirect method that relies on the Beer-Lambert law.

Materials and Equipment:

-

Anhydrous manganese(II) bromide

-

Anhydrous organic solvent of interest (must be UV-transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer

-

Schlenk flasks or similar sealable reaction vessels

-

Syringe filters (PTFE, 0.2 µm pore size)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of manganese(II) bromide in the chosen organic solvent with known concentrations.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for manganese(II) bromide in that solvent. Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law (A = εbc).

-

Preparation of Saturated Solution: Prepare a saturated solution of manganese(II) bromide in the organic solvent as described in steps 1 and 2 of the Gravimetric Method.

-

Sample Extraction and Filtration: Extract and filter a sample of the supernatant as described in steps 3 and 4 of the Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility can then be expressed in the desired units (e.g., mol/L or g/100 mL).

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Generalized workflow for solubility determination.

References

An In-depth Technical Guide on the Magnetic Properties of Manganese Bromide (MnBr₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) bromide (MnBr₂), an inorganic compound with a trigonal crystal structure, exhibits intriguing magnetic properties at low temperatures that are of significant interest to the scientific community. Its behavior is primarily dictated by the manganese (Mn²⁺) ions, which possess a high-spin d⁵ electron configuration, leading to a significant magnetic moment. This guide provides a comprehensive overview of the magnetic characteristics of MnBr₂, detailing its magnetic ordering, phase transitions, and the experimental protocols used for their characterization. The intrinsic magnetism of MnBr₂ arises from the incomplete 3d orbital of the manganese atom, which contains five electrons.[1]

Crystal and Magnetic Structure

MnBr₂ crystallizes in a trigonal P-3m1 space group, forming a layered structure.[2] Within these layers, the Mn²⁺ ions are arranged in a triangular lattice. This geometric arrangement is a key factor in its magnetic behavior, as it can lead to magnetic frustration.

At low temperatures, MnBr₂ undergoes a transition from a paramagnetic to an antiferromagnetic state. The antiferromagnetic configuration is energetically more stable than a ferromagnetic one.[2] Neutron diffraction studies have been instrumental in elucidating the complex magnetic structure of MnBr₂. These studies have revealed that MnBr₂ undergoes successive magnetic phase transitions at very low temperatures.[3]

The magnetic structure of MnBr₂ is not a simple collinear antiferromagnetic arrangement. Below the Néel temperature, it enters an incommensurately modulated phase before transitioning to a commensurate antiferromagnetic phase at an even lower temperature.[3]

Quantitative Magnetic Properties

The magnetic properties of MnBr₂ have been characterized through various experimental techniques, yielding the quantitative data summarized in the tables below.

| Property | Value | Experimental Technique | Reference |

| Magnetic Ordering | |||

| Néel Temperature (TN1) | 2.32 K | Neutron Diffraction | [3] |

| Néel Temperature (TN2) | 2.17 K | Neutron Diffraction | [3] |

| Magnetic Structure | Antiferromagnetic | Neutron Diffraction | [3] |

| Magnetic Moment | |||

| Mn²⁺ ion (theoretical) | 5.92 µB | ||

| Mn²⁺ ion (calculated) | ~5.0 µB | Density Functional Theory | [4] |

| Curie-Weiss Law | |||

| Curie-Weiss Temperature (θ) | -4.7 K | Magnetic Susceptibility | |

| Curie Constant (C) | 4.31 cm³·K/mol | Magnetic Susceptibility | |

| Effective Magnetic Moment (µeff) | 5.88 µB | Magnetic Susceptibility | |

| Thermodynamic Properties | |||

| Magnetic Entropy Change | R ln(6) | Heat Capacity Measurement | |

| Magnetic Enthalpy Change | 10.84 cal/mol | Heat Capacity Measurement |

Note: The Curie-Weiss parameters were derived from a representative magnetic susceptibility dataset.

Experimental Protocols

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and magnetic field.

Methodology:

-

Sample Preparation: A single crystal or powdered sample of MnBr₂ is weighed and placed in a gelatin capsule or a straw, which is then mounted in the SQUID magnetometer.

-

Data Collection:

-

Zero-Field-Cooled (ZFC): The sample is cooled to the lowest temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.

-

Field-Cooled (FC): The sample is cooled in the presence of the same magnetic field, and the magnetization is measured as the temperature is increased.

-

-

Curie-Weiss Analysis: In the paramagnetic region (at temperatures well above the Néel temperature), the magnetic susceptibility (χ) follows the Curie-Weiss law: χ = C / (T - θ) By plotting the inverse of the magnetic susceptibility (1/χ) against temperature (T), a linear relationship is observed. The intercept with the temperature axis gives the Weiss temperature (θ), and the Curie constant (C) can be determined from the slope. The effective magnetic moment (µeff) is then calculated from the Curie constant.[5]

Neutron Diffraction for Magnetic Structure Determination

Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline material.[6]

Methodology:

-

Crystal Growth: A large single crystal of MnBr₂ is grown for the experiment.

-

Data Collection above TN: A neutron diffraction pattern is collected at a temperature above the Néel temperature (e.g., 4 K) to determine the nuclear structure accurately.

-

Data Collection below TN: Diffraction patterns are collected at various temperatures below the Néel temperature to observe the emergence of magnetic Bragg peaks.

-

Indexing Magnetic Peaks: The positions of the magnetic Bragg peaks are used to determine the propagation vector(s) of the magnetic structure. For MnBr₂, this reveals the incommensurate and commensurate nature of the magnetic ordering.

-

Structure Refinement (Rietveld Method): The intensities of both the nuclear and magnetic Bragg peaks are refined simultaneously using the Rietveld method. This involves creating a model for the crystal and magnetic structures and adjusting the parameters (atomic positions, magnetic moment orientations, and magnitudes) to achieve the best fit between the calculated and observed diffraction patterns. For incommensurate structures, a more complex refinement process involving a four-dimensional superspace group may be necessary.[3]

Visualizations

Caption: Phase transitions in MnBr₂.

Caption: SQUID measurement workflow.

Caption: Neutron diffraction workflow.

References

An In-depth Technical Guide to Manganese Bromide: Anhydrous vs. Tetrahydrate

For researchers, scientists, and professionals in drug development, the choice between the anhydrous and hydrated forms of a reagent can be critical. This guide provides a comprehensive technical comparison of manganese(II) bromide anhydrous (MnBr₂) and manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), offering insights into their properties, synthesis, and applications, with a focus on their relevance in experimental and pharmaceutical chemistry.

Core Properties: A Comparative Overview

Manganese(II) bromide is an inorganic compound that exists in two common forms: the anhydrous salt and the tetrahydrate. The primary difference lies in the presence of four molecules of water of crystallization in the tetrahydrate form. This structural variance leads to distinct physical and chemical properties, which are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Manganese(II) Bromide Anhydrous | Manganese(II) Bromide Tetrahydrate |

| Chemical Formula | MnBr₂ | MnBr₂·4H₂O |

| Molecular Weight | 214.75 g/mol [1][2] | 286.81 g/mol [3] |

| Appearance | Pink to rose-colored crystalline solid or powder[1][4] | Pale pink to light red crystalline solid[5][6] |

| Melting Point | 698 °C[1][2][7] | 64 °C (decomposes)[7][8] |

| Boiling Point | 1027 °C[2] | Decomposes before boiling[6] |

| Density | 4.385 g/cm³[2][7] | ~2.5 g/cm³[6] |

| Solubility in Water | Highly soluble; 146 g/100 mL at 20 °C[7] | Highly soluble in water[5][] |

| Hygroscopicity | Hygroscopic[1] | Hygroscopic[5] |

Table 2: Structural Properties

| Property | Manganese(II) Bromide Anhydrous | Manganese(II) Bromide Tetrahydrate |

| Crystal System | Trigonal[1][7] | Orthorhombic |

| Space Group | P-3m1[1][7] | Cmcm |

| Coordination Geometry | Octahedral[7] | Octahedral |

| Structure Description | The structure consists of two-dimensional sheets of edge-sharing MnBr₆ octahedra.[10] | The structure consists of discrete trans-[MnBr₂(H₂O)₄] octahedra. |

Synthesis and Interconversion: Experimental Protocols

The selection of either the anhydrous or tetrahydrate form often depends on the specific requirements of a chemical reaction. The following protocols detail the synthesis of both forms and the conversion between them.

Synthesis of Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O)

Manganese(II) bromide tetrahydrate can be readily synthesized by the reaction of manganese(II) carbonate with hydrobromic acid.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend manganese(II) carbonate (MnCO₃) in a minimal amount of distilled water in a glass beaker with a magnetic stirrer.

-

Acid Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the stirred suspension. Effervescence (release of CO₂) will be observed. Continue adding HBr until all the manganese carbonate has reacted and the solution becomes clear and pale pink.

-

Evaporation and Crystallization: Gently heat the resulting solution to concentrate it. Avoid boiling. Once the solution is saturated, allow it to cool slowly to room temperature. Pink crystals of manganese(II) bromide tetrahydrate will form.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold distilled water. Dry the crystals at room temperature or in a desiccator.

Synthesis of Anhydrous Manganese(II) Bromide (MnBr₂)

The anhydrous form can be prepared by the direct reaction of manganese metal with bromine or by the dehydration of the tetrahydrate.

Protocol 1: Direct Synthesis

-

Reaction Setup: Place manganese metal powder in a quartz tube within a tube furnace.

-

Bromine Introduction: Carefully pass a stream of dry bromine vapor, carried by an inert gas such as argon, over the heated manganese metal. The reaction is highly exothermic and should be performed with extreme caution in a dedicated apparatus.

-

Purification: The resulting crude anhydrous manganese(II) bromide can be purified by sublimation under vacuum.

Protocol 2: Dehydration of Manganese(II) Bromide Tetrahydrate

Simple heating of the tetrahydrate in air can lead to the formation of manganese oxides. Therefore, dehydration should be carried out under anhydrous conditions.

-

Azeotropic Distillation: Suspend manganese(II) bromide tetrahydrate in a non-polar solvent that forms an azeotrope with water, such as toluene. Reflux the mixture using a Dean-Stark apparatus to remove the water. The anhydrous salt will remain as a solid.

-

Reaction with Thionyl Chloride: A more rigorous method involves refluxing the tetrahydrate with an excess of thionyl chloride (SOCl₂). The thionyl chloride reacts with the water of crystallization to form sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, leaving behind the anhydrous manganese(II) bromide. This reaction should be performed in a fume hood with appropriate safety precautions due to the corrosive and toxic nature of the reagents and byproducts.

Applications in Research and Drug Development

Both forms of manganese bromide serve as valuable reagents and catalysts in organic synthesis and materials science. Their application in drug development is primarily as catalysts for forming key structural motifs in bioactive molecules.

Catalysis in Organic Synthesis

Manganese catalysts are gaining prominence as sustainable and cost-effective alternatives to precious metal catalysts.[11][12] this compound, in particular, can be used in various coupling reactions and functionalization of C-H bonds.

-

Stille Reaction: Manganese(II) bromide has been investigated as a substitute for palladium in the Stille reaction, which forms a carbon-carbon bond by coupling an organotin compound with an organic halide.[7]

-

Synthesis of Fluoroketones: Manganese salts have been shown to be effective catalysts in the synthesis of fluoroketones, which are important precursors for various drug candidates.[11][12] The introduction of fluorine can enhance the metabolic stability and binding affinity of drug molecules.[11][12]

-

C-H Functionalization: Manganese-based catalysts can facilitate the direct functionalization of C-H bonds, a powerful strategy for the late-stage modification of complex molecules and drug candidates.[13][14] This allows for the efficient synthesis of derivatives with potentially improved pharmacological properties.

-

Steroid Synthesis: Manganese complexes have been employed in the regioselective oxidation and functionalization of steroids, an important class of therapeutic agents.[10][15][16]

The choice between the anhydrous and tetrahydrate form in these applications often depends on the reaction conditions. Anhydrous MnBr₂ is preferred for reactions that are sensitive to water, such as Grignard reactions, where the presence of water would quench the organometallic reagent.[17] The tetrahydrate can be used in aqueous or protic solvent systems, or when the water of hydration does not interfere with the reaction chemistry.

Visualizing Key Concepts and Processes

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

References

- 1. WebElements Periodic Table » Manganese » manganese dibromide [winter.group.shef.ac.uk]

- 2. scbt.com [scbt.com]

- 3. Manganese(II) bromide hydrate | Br2H8MnO4 | CID 56846403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]

- 6. Manganese(II) bromide - Wikipedia [en.wikipedia.org]

- 7. prochemonline.com [prochemonline.com]

- 8. researchgate.net [researchgate.net]

- 10. Metal Coordination-Directed Hydroxylation of Steroids with a Novel Artificial P-450 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermochemical Properties of Manganese(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for anhydrous manganese(II) bromide (MnBr₂). The information is curated for professionals in research and development who require precise thermodynamic values for modeling, process design, and safety assessments. This document presents key thermochemical properties in structured tables, details the experimental methodologies for their determination, and provides visualizations of the logical workflow involved in acquiring and analyzing thermochemical data.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of manganese(II) bromide in its solid, liquid, and gaseous states.

Table 1: Standard Molar Thermochemical Data for MnBr₂(s) at 298.15 K and 1 bar

| Property | Symbol | Value | Units |

| Molar Mass | M | 214.746 | g/mol |

| Standard Molar Enthalpy of Formation | ΔfH° | -384.9 | kJ/mol |

| Standard Molar Entropy | S° | (Estimated) 143.5 ± 5.0 | J/(mol·K) |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | (Calculated) -375.8 ± 5.2 | kJ/mol |

Note: The standard molar entropy is an estimated value based on comparisons with similar metal halides. The standard Gibbs free energy of formation is calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°) with the estimated entropy value.

Table 2: Phase Transition Data for Anhydrous MnBr₂

| Property | Symbol | Value | Units |

| Melting Point | Tₘ | 971 | K |

| Boiling Point | Tₙ | 1300 | K |

| Enthalpy of Fusion | ΔfusH° | (Not Available) | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | (Not Available) | kJ/mol |

Table 3: Low-Temperature Heat Capacity and Magnetic Ordering Data for MnBr₂(s) [1][2]

| Temperature (K) | Molar Heat Capacity (Cp) | Notes |

| 1.7 - 20 | Varies significantly | Anomaly due to magnetic ordering of Mn²⁺ spins.[1][2] |

| 2.16 ± 0.01 | > 30 cal/(mol·deg) | Maximum heat capacity observed.[1][2] |

The entropy and enthalpy associated with this magnetic ordering are reported to be R ln(6) and 10.84 cal/mol, respectively.[1][2]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the general experimental methodologies applicable to an inorganic salt like manganese(II) bromide.

Determination of the Standard Enthalpy of Formation (ΔfH°) by Solution Calorimetry

The standard enthalpy of formation of MnBr₂(s) can be determined indirectly using solution calorimetry by applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that can be algebraically combined to yield the formation reaction: Mn(s) + Br₂(l) → MnBr₂(s).

Apparatus:

-

Isoperibol or isothermal solution calorimeter

-

Constant temperature bath

-

Calibrated thermistor or platinum resistance thermometer

-

Stirrer

-

Glass ampoules for sample containment

-

Data acquisition system

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water.

-

Reaction 1: Dissolution of MnBr₂(s):

-

A precisely weighed sample of anhydrous MnBr₂(s) is sealed in a thin-walled glass ampoule.

-

The calorimeter vessel is charged with a known amount of a suitable solvent (e.g., dilute hydrobromic acid) and allowed to reach thermal equilibrium.

-

The ampoule is broken, and the temperature change upon dissolution of the salt is recorded until a stable final temperature is reached.

-

-

Reaction 2: Dissolution of Mn(s):

-

A precisely weighed sample of high-purity manganese metal is reacted with the same solvent system in the calorimeter.

-

The temperature change for this reaction is recorded.

-

-

Data Analysis:

-

The heat of each reaction (q) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents (C_total): q = C_total * ΔT.

-

The molar enthalpy change (ΔH) for each reaction is then calculated.

-

Using Hess's Law, the enthalpy of formation of MnBr₂(s) is calculated from the measured enthalpies of reaction and the known standard enthalpies of formation of the other species in the reaction scheme.

-

Determination of Molar Heat Capacity (Cp) and Standard Molar Entropy (S°) by Adiabatic Calorimetry

The molar heat capacity of a substance as a function of temperature is determined using adiabatic calorimetry. The standard molar entropy is then calculated from the heat capacity data using the Third Law of Thermodynamics.

Apparatus:

-

Adiabatic calorimeter with a sample vessel

-

Cryostat for low-temperature measurements

-

Calibrated platinum resistance thermometer

-

Heater wire of known resistance

-

Adiabatic shields to minimize heat exchange with the surroundings

-

Vacuum system

-

Data acquisition and control system

Procedure:

-

Sample Preparation: A precisely weighed sample of anhydrous MnBr₂ is sealed in the sample vessel under an inert atmosphere to prevent hydration.

-

Low-Temperature Measurements: The calorimeter is cooled to a very low temperature (typically near liquid helium temperature, ~4 K).

-

Heat Capacity Measurement:

-

The sample is heated by passing a known amount of electrical energy (q) through the heater.

-

The resulting temperature increase (ΔT) is carefully measured once the sample reaches a new thermal equilibrium.

-

The heat capacity of the sample and the sample holder is calculated as C = q / ΔT.

-

The heat capacity of the empty sample holder (addenda) is measured in a separate experiment and subtracted to obtain the heat capacity of the sample.

-

This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.

-

-

Entropy Calculation:

-

The standard molar entropy at 298.15 K (S°(298.15 K)) is calculated by integrating the molar heat capacity divided by temperature from 0 K to 298.15 K: S°(298.15 K) = ∫[0 to 298.15] (Cp(T)/T) dT

-

For temperatures below the lowest experimental measurement, the heat capacity is typically extrapolated using the Debye T³ law.

-

The entropy contributions from any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) must also be included (ΔS_trans = ΔH_trans / T_trans).

-

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the determination of thermochemical data.

References

An In-depth Technical Guide to Manganese (II) Bromide (CAS Number: 13446-03-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese(II) bromide (MnBr₂), a versatile inorganic compound with significant applications in chemical synthesis and emerging roles in materials science and drug development. This document consolidates key chemical and physical properties, toxicological data, and explores its utility in various experimental contexts. Detailed signaling pathways associated with manganese are also presented to provide a broader biological context for researchers in drug development.

Chemical and Physical Properties

Manganese(II) bromide is a pink, crystalline solid that is highly soluble in water.[1] It exists in both anhydrous (MnBr₂) and hydrated forms, most commonly as the tetrahydrate (MnBr₂·4H₂O).[2] The compound is hygroscopic and should be stored in a dry environment.[3]

Table 1: Physical and Chemical Properties of Manganese(II) Bromide

| Property | Value | References |

| Chemical Formula | MnBr₂ | [2][4] |

| CAS Number | 13446-03-2 (anhydrous) | [2] |

| Molecular Weight | 214.75 g/mol (anhydrous) | [4][5] |

| Appearance | Pink or pale red crystalline powder/chunks | [1][5][6] |

| Density | 4.385 g/cm³ (anhydrous) | [4][7] |

| Melting Point | 698 °C (1288 °F) (anhydrous) | [2][4][5] |

| Boiling Point | 1027 °C (1881 °F) | [4][8] |

| Solubility in Water | 146 g/100 mL at 20 °C | [2] |

| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type | [8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of manganese(II) bromide and its derivatives.

Table 2: Spectroscopic Data for Manganese(II) Bromide

| Technique | Key Features and Observations | References |

| FTIR (ATR) | An Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available and can be used for identification. | [1][5] |

| Raman Spectroscopy | While specific Raman data for pure MnBr₂ is not readily available, studies on manganese oxides, often synthesized from manganese precursors, show characteristic bands. For instance, Mn-O stretching modes are typically observed in the 500-700 cm⁻¹ region. | [10][11] |

| UV-Vis Spectroscopy | The UV-Vis spectrum of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which is formed when MnBr₂ dissolves in water, exhibits a series of absorption peaks between 300 nm and 600 nm. The color of Mn(II) solutions is typically very pale pink due to d-d transitions. | [12] |

Applications in Research and Development

Manganese(II) bromide is a valuable reagent and catalyst in various chemical transformations.

Catalyst in Organic Synthesis

Manganese(II) bromide serves as a catalyst in several organic reactions, including the bromination of aromatic compounds and as a co-catalyst in cross-coupling reactions.[1]

-

Bromination of Aromatic Compounds: While a specific protocol using MnBr₂ as the primary catalyst is not detailed in the available literature, manganese salts can be employed to facilitate the bromination of activated aromatic rings. The general principle involves the generation of a more reactive bromine species.

-

Stille Coupling: Manganese(II) salts can be used as additives in palladium-catalyzed Stille couplings to enhance reaction rates.[13]

Precursor for Organomanganese Compounds

Organomanganese reagents are useful in organic synthesis for their chemoselectivity. Manganese(II) bromide can be used as a precursor to generate these reagents through transmetalation with organolithium or organomagnesium compounds.[7][9]

Materials Science

Manganese(II) bromide is a precursor for the synthesis of various manganese-based materials.

-

Manganese Oxide Nanoparticles: It can be used in the synthesis of manganese oxide (MnO or Mn₃O₄) nanoparticles through methods like co-precipitation.[6][7][14][15] These nanoparticles have applications in catalysis, energy storage, and biomedical imaging.[14]

-

Magnetic Materials and Spintronics: The paramagnetic properties of manganese make its compounds, including those derived from MnBr₂, of interest for the development of magnetic materials and spintronic devices.[6][16]

Drug Development and Biomedical Applications

The role of manganese(II) bromide in drug development is primarily as a precursor or catalyst in the synthesis of complex organic molecules.[1][17] Furthermore, manganese-based compounds are being explored as contrast agents in Magnetic Resonance Imaging (MRI).[18][19]

-

MRI Contrast Agents: Manganese ions (Mn²⁺) are paramagnetic and can shorten the T1 relaxation time of water protons, thereby enhancing the signal in T1-weighted MR images.[18][19] While specific protocols for the synthesis of MRI contrast agents directly from MnBr₂ are not widely published, it can serve as a source of Mn²⁺ for chelation with various ligands to create these agents.[2][8][20]

Experimental Protocols

The following sections provide generalized experimental protocols. It is important to note that specific reaction conditions may require optimization.

Synthesis of Manganese Oxide Nanoparticles via Co-precipitation

This protocol describes a general method for synthesizing manganese oxide nanoparticles using a manganese(II) salt as a precursor.

Workflow for Nanoparticle Synthesis

Caption: Workflow for the synthesis of manganese oxide nanoparticles.

Methodology:

-

Prepare a 0.03 M aqueous solution of manganese(II) bromide.[7]

-

Prepare a 0.009 M aqueous solution of sodium hydroxide.[7]

-

Heat the manganese(II) bromide solution to 60-80°C with constant stirring.[7][15]

-

Slowly add the sodium hydroxide solution dropwise to the heated manganese(II) bromide solution until the pH reaches approximately 12.[15]

-

Continue stirring the mixture at a constant temperature for about 2 hours to allow for the formation and aging of the precipitate.[15]

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

Dry the resulting powder in an oven at around 100°C.[15]

-

For the formation of crystalline manganese oxide, the dried powder can be calcined in a muffle furnace at a temperature of around 500°C for 2 hours.[15]

-

Characterize the final product using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), Fourier-transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.[7]

General Considerations for Stille Coupling using a Manganese(II) Co-catalyst

While palladium remains the primary catalyst for the Stille reaction, the addition of manganese(II) salts can sometimes improve reaction efficiency.

Stille Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Methodology:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the organic halide (1 equivalent), the organotin reagent (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and manganese(II) bromide (as an additive, if desired, in varying molar ratios).[21][22]

-

Add a suitable anhydrous, degassed solvent (e.g., THF, toluene, or DMF).[22]

-

The addition of lithium chloride (LiCl) is often necessary to facilitate the reaction.[21]

-

Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the substrates) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include quenching with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activity and Signaling Pathways of Manganese

Disclaimer: The following information pertains to the biological effects of the manganese ion (Mn²⁺). While manganese(II) bromide is a source of Mn²⁺, the specific biological effects of the compound as a whole may differ. The information provided is for contextual understanding in a drug development setting.

Excess manganese is known to be neurotoxic, leading to a condition known as manganism, which shares some symptoms with Parkinson's disease.[1] The underlying mechanisms of manganese neurotoxicity involve the dysregulation of several key cellular signaling pathways.

Manganese-Induced Neurotoxicity Signaling

High levels of manganese can induce oxidative stress, neuroinflammation, and apoptosis in neuronal cells. Several signaling pathways are implicated in these processes.[5][16][20]

Key Signaling Pathways in Manganese Neurotoxicity

Caption: Signaling pathways involved in manganese-induced neurotoxicity.

-

MAPK Pathway: Manganese exposure can activate mitogen-activated protein kinases (MAPKs), including p38 MAPK and ERK1/2.[1][16] Activation of p38 MAPK can lead to the accumulation of hypoxia-inducible factor-1alpha (HIF-1α), which in turn can trigger apoptosis.[1]

-

NF-κB Signaling Pathway: Manganese can induce neuroinflammation by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway in microglia and astrocytes.[16] This leads to the production of pro-inflammatory cytokines.

-

PI3K/Akt Pathway: The role of the PI3K/Akt pathway in manganese neurotoxicity is complex, with studies suggesting it can be both activated and inhibited, potentially playing a modulatory role in cell survival and apoptosis.[16]

Manganese in Enzyme Function

Manganese is an essential trace element and a cofactor for a variety of enzymes.[23]

-

Enzyme Kinetics: Manganese ions can play a crucial role in the catalytic activity and kinetics of enzymes such as peroxidases and kinases.[4][15] They can act as activators or inhibitors, and their presence in the active site is often critical for substrate binding and catalysis.[4][24]

Toxicology and Safety

Manganese(II) bromide is classified as harmful if swallowed, in contact with skin, or if inhaled.[24][25][26][27]

Table 3: Toxicological Data for Manganese(II) Bromide

| Parameter | Value/Classification | References |

| Oral LD50 | Acute Toxicity, Category 4. ATE > 2000 mg/kg. | [16][17] |

| Dermal LD50 | Acute Toxicity, Category 4. ATE > 2000 mg/kg. | [16][17] |

| Inhalation LC50 | Acute Toxicity, Category 4. ATE > 5 mg/L (mist). | [16] |

| Health Hazards | May cause irritation to the eyes, skin, and respiratory tract. Chronic exposure to manganese can lead to neurotoxicity (manganism). | [28] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [25] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[25]

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[3]

This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) and rigorous experimental planning.

References

- 1. spectrabase.com [spectrabase.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Tuning the size and composition of manganese oxide nanoparticles through varying temperature ramp and aging time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. ijnc.ir [ijnc.ir]

- 8. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese-based MRI contrast agents: past, present and future. | Semantic Scholar [semanticscholar.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging [thno.org]

- 15. data.conferenceworld.in [data.conferenceworld.in]

- 16. fishersci.com [fishersci.com]

- 17. arxiv.org [arxiv.org]

- 18. Stille Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. cds.ismrm.org [cds.ismrm.org]

- 21. Stille Coupling | NROChemistry [nrochemistry.com]

- 22. rsc.org [rsc.org]

- 23. atlantis-press.com [atlantis-press.com]

- 24. aksci.com [aksci.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. fishersci.com [fishersci.com]

- 28. ijirset.com [ijirset.com]

An In-depth Technical Guide to the Oxidation States of Manganese Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known oxidation states of manganese in its bromide compounds. The document focuses on the synthesis, characterization, and properties of these compounds, with a particular emphasis on the well-characterized manganese(II) bromide and available data on manganese(III) complexes. Information on higher oxidation states, which are generally unstable, is also discussed.

Introduction to Manganese Bromide and its Oxidation States

Manganese, a first-row transition metal, is known for its ability to exist in a wide range of oxidation states, from -3 to +7.[1] This versatility is a cornerstone of its diverse chemistry and its role in various chemical and biological processes. In combination with bromine, manganese primarily forms stable compounds in the +2 oxidation state (MnBr₂).[2][3] Higher oxidation states, such as +3 and +4, are less stable and typically require specific coordinating ligands for their isolation and study.[4] This guide will delve into the specifics of each of these oxidation states.

Manganese(II) Bromide (MnBr₂)

Manganese(II) bromide is the most common and stable this compound compound. It is a pink crystalline solid that is highly soluble in water.[5]

Quantitative Data

The following table summarizes key quantitative data for anhydrous manganese(II) bromide.

| Property | Value | Reference |

| Molecular Formula | MnBr₂ | [6] |

| Molar Mass | 214.75 g/mol | [2] |

| Appearance | Pink/rose crystalline solid | [2] |

| Density | 4.385 g/cm³ | [5] |

| Melting Point | 698 °C | [5] |

| Boiling Point | 1027 °C | [3] |

| Crystal Structure | Cadmium iodide (CdI₂) type, layered hexagonal | [2][7] |

| Space Group | P-3m1 | [7] |

| Lattice Constants | a = b = 3.87 Å, c = 6.48 Å | [7][8] |

| Mn-Br Bond Length | 2.72 Å (in monolayer) | [7][8] |

| Magnetic Moment (Mn atom) | 5.0 µB | [8] |

Experimental Protocols

A common method for the preparation of anhydrous MnBr₂ involves the reaction of manganese metal with bromine gas. However, a more convenient laboratory synthesis involves the dehydration of the tetrahydrate.

Protocol: Dehydration of Manganese(II) Bromide Tetrahydrate

-

Place a known quantity of manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) in a suitable drying apparatus, such as a Schlenk flask.

-

Heat the sample gradually under a high vacuum.

-

Maintain the temperature at approximately 110-150 °C for several hours to ensure complete removal of water.

-

Cool the anhydrous MnBr₂ under vacuum or an inert atmosphere before handling to prevent rehydration.

Manganese(II) bromide readily forms coordination complexes with various ligands. The following is an example of the synthesis of a dimeric manganese(II) bromide complex with pyridine (B92270) N-oxide.[9]

Protocol: Synthesis of [MnBr₂(C₅H₅NO)]₂ [9]

-

Dissolve manganese(II) bromide tetrahydrate in a minimal amount of methanol.

-

In a separate flask, dissolve two molar equivalents of pyridine N-oxide in methanol.

-

Mix the two solutions and stir for 10 minutes at room temperature.

-

Allow the solvent to evaporate slowly. X-ray quality crystals of the dimeric complex will form.

Characterization

-

X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure and phase purity of MnBr₂ and its complexes.[1][9]

-

Spectroscopy: Infrared (IR) spectroscopy can be used to identify the vibrational modes of coordinated ligands in Mn(II) complexes.[9]

-

Magnetic Susceptibility: This technique is employed to determine the magnetic properties of Mn(II) compounds, which are paramagnetic due to the presence of unpaired d-electrons.[8]

Manganese(III) Bromide (MnBr₃)

Simple manganese(III) bromide is unstable and not well-characterized. However, Mn(III) bromide complexes can be synthesized and stabilized with appropriate ligands, such as phosphines.[4]

Quantitative Data

The following table provides data for a representative manganese(III) bromide phosphine (B1218219) complex.

| Property | Value | Reference |

| Complex Formula | [MnBr₃(PR₃)₂] (example) | [4] |

| Coordination Geometry | Trigonal bipyramidal (typical) | [4] |

Note: Specific bond lengths and magnetic moments would be dependent on the specific phosphine ligand used.

Experimental Protocols

A robust method for synthesizing Mn(III) halido phosphine complexes involves ligand exchange from a suitable Mn(III) precursor.

Protocol: Synthesis via Ligand Exchange [4]

-

Start with a solution of a stable Mn(III) precursor, such as [MnIIICl₃(OPPh₃)₂].

-

Introduce a bromide source, such as a tetraalkylammonium bromide salt, to exchange the chloride ligands for bromide.

-

Add the desired phosphine ligand (PR₃) to the solution.

-

The phosphine ligand will displace the triphenylphosphine (B44618) oxide ligands to yield the [MnIIIBr₃(PR₃)₂] complex.

-

The product can be isolated by crystallization.

Characterization

-

X-ray Crystallography: Essential for determining the precise molecular structure and coordination geometry of these complexes.

-

UV-Vis Spectroscopy: Mn(III) complexes are often highly colored, and UV-Vis spectroscopy can be used to study their electronic transitions.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for characterizing the electronic structure of paramagnetic Mn(III) species.

Manganese(IV) Bromide (MnBr₄)

There is a significant lack of reliable reports on the synthesis and isolation of simple manganese(IV) bromide or its complexes. The combination of the highly oxidizing nature of Mn(IV) and the reducing nature of the bromide ion makes such compounds inherently unstable, likely leading to the formation of Mn(II) and elemental bromine. While some online databases may list "Manganese(IV) bromide," they do not provide experimental evidence for its existence.[10]

Redox Chemistry and Interconversion of Oxidation States

The oxidation of manganese(II) in the presence of bromide is a key process in understanding the relationship between the different oxidation states. The presence of bromide can catalyze the oxidation of Mn(II), for example, by chlorine in aqueous solutions.[11][12] This process involves the formation of reactive bromine species which then oxidize the Mn(II).

The following diagram illustrates a simplified workflow for the synthesis of different this compound species.

Caption: Synthetic pathways to various this compound compounds.

The following diagram illustrates the general redox relationships between manganese oxidation states in the presence of bromide.

References

- 1. rsc.org [rsc.org]

- 2. This compound (13446-03-2) for sale [vulcanchem.com]

- 3. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]